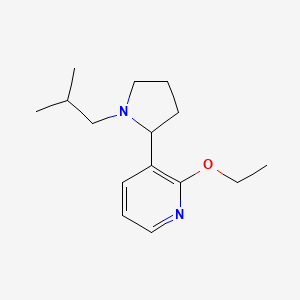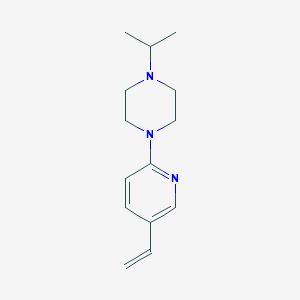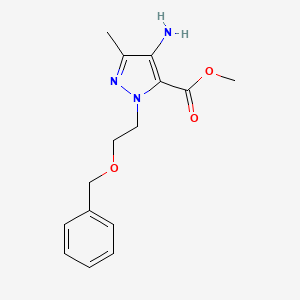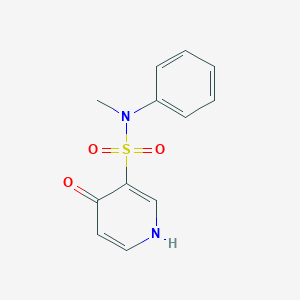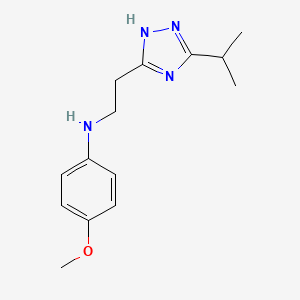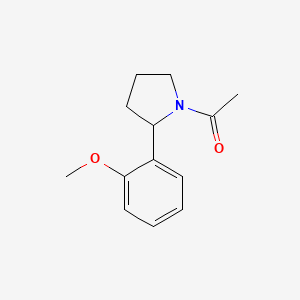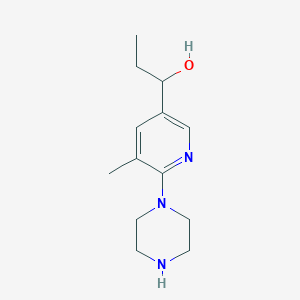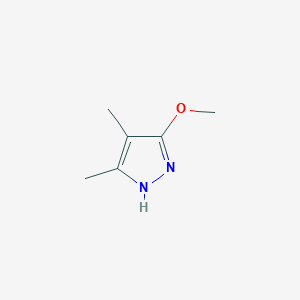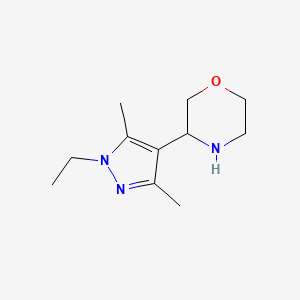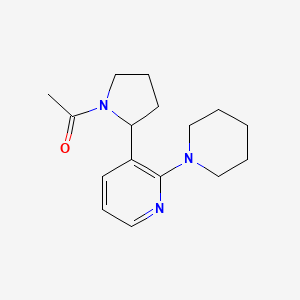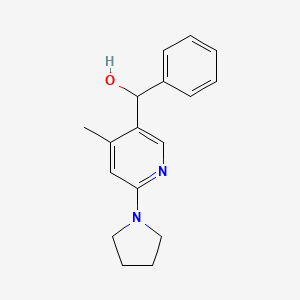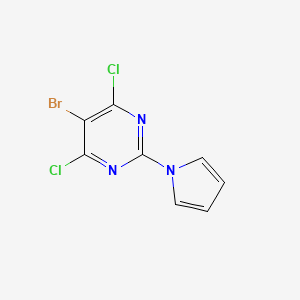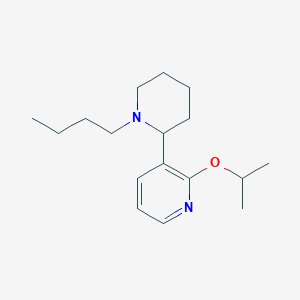
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with 1-butylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives with reduced functional groups.
Scientific Research Applications
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone derivatives: These compounds share a similar piperidine core structure and are used in similar applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: Known for their pharmacological properties and used in drug development.
Benzimidazoles: Another class of compounds with diverse biological activities and applications in medicine.
Uniqueness
3-(1-Butylpiperidin-2-yl)-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(1-butylpiperidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C17H28N2O/c1-4-5-12-19-13-7-6-10-16(19)15-9-8-11-18-17(15)20-14(2)3/h8-9,11,14,16H,4-7,10,12-13H2,1-3H3 |
InChI Key |
QKJVEGGCSKISCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=C(N=CC=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


